N-(propan-2-yl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-propan-2-yl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is a complex organic compound with the molecular formula C18H21N3O4S2 and a molecular weight of 407.5
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions
Chemical Reactions Analysis
Types of Reactions
N’-propan-2-yl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The oxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline ring can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving quinoline and thiophene derivatives.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N’-propan-2-yl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is not well-documented. compounds with similar structures often interact with biological targets through binding to specific receptors or enzymes, leading to modulation of biological pathways. The quinoline and thiophene rings may play a role in these interactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different biological activity.
Indole Derivatives: Compounds with indole rings that share some structural similarities and biological activities.
Uniqueness
N’-propan-2-yl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is unique due to its combination of a quinoline core, thiophene ring, and oxamide group
Properties
IUPAC Name |
N'-propan-2-yl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-12(2)19-17(22)18(23)20-14-8-7-13-5-3-9-21(15(13)11-14)27(24,25)16-6-4-10-26-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHFXIQAZVLNRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.